![molecular formula C14H15FN4O4S B2637890 (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride CAS No. 2094289-53-7](/img/structure/B2637890.png)
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group, an amino group, a nitrophenyl group, and a methanesulfonyl fluoride group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The addition of an amino group to the pyridine ring.
Sulfonylation: The addition of a methanesulfonyl fluoride group to the phenyl ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, catalysts for amination, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methanesulfonyl fluoride group could yield various sulfonamide or sulfonate derivatives.
科学研究应用
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.
作用机制
The mechanism by which (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
(2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl bromide: Similar structure but with a bromide group instead of fluoride.
Uniqueness
The uniqueness of (2-{[6-(Dimethylamino)pyridin-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride lies in its sulfonyl fluoride group, which provides distinct reactivity compared to its chloride or bromide analogs. This makes it particularly useful in applications where the formation of strong covalent bonds with nucleophiles is desired.
属性
IUPAC Name |
[2-[[6-(dimethylamino)pyridin-3-yl]amino]-5-nitrophenyl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4S/c1-18(2)14-6-3-11(8-16-14)17-13-5-4-12(19(20)21)7-10(13)9-24(15,22)23/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDXZUQBANQGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637807.png)
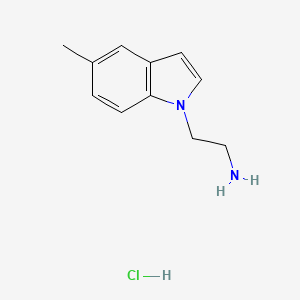
![1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2637811.png)
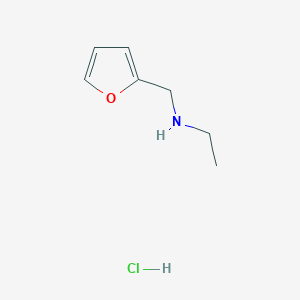
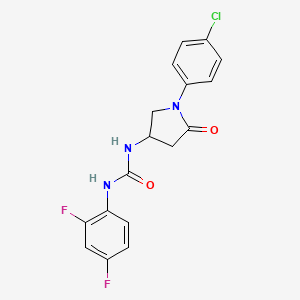
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)
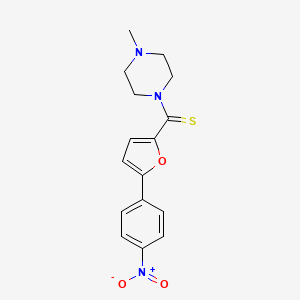
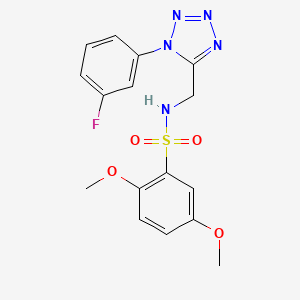
![3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2637820.png)
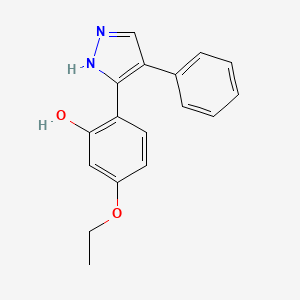
![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2637827.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2637828.png)
![6-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
